2-Ethylpyrazine

Catalog No.
S1523562
CAS No.
13925-00-3
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylpyrazine

CAS Number

13925-00-3

Product Name

2-Ethylpyrazine

IUPAC Name

2-ethylpyrazine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3

InChI Key

KVFIJIWMDBAGDP-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

2-Ethylpyrazine

Canonical SMILES

CCC1=NC=CN=C1

The exact mass of the compound Ethylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, organic solvents, oilsmiscible at room temperature (in ethanol). It belongs to the ontological category of pyrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylpyrazine is a high-impact, nitrogen-containing heterocyclic aroma compound (alkylpyrazine) widely utilized in the flavor, fragrance, and chemical synthesis industries . Characterized by its distinctive nutty, roasted, and cocoa-like organoleptic profile, it serves as a critical ingredient for mimicking Maillard reaction products in processed foods and beverages[1]. From a procurement standpoint, 2-Ethylpyrazine is valued for its high purity (typically ≥98% GC), stability in aqueous and lipid matrices, and strict regulatory compliance (e.g., FEMA 3281, Kosher, Halal) . Its structural substitution—an ethyl group on the pyrazine ring—confers specific physical and sensory properties that make it a non-interchangeable formulation asset compared to simpler or more highly substituted pyrazine derivatives [1].

Buyers might be tempted to substitute 2-Ethylpyrazine with the more abundant and often less expensive 2-Methylpyrazine or generic pyrazine mixtures [1]. However, generic substitution fails due to critical differences in sensory potency, volatility, and flavor profile. The addition of the ethyl group significantly lowers the odor detection threshold and alters the vapor pressure . Replacing 2-Ethylpyrazine with a methyl analog requires higher dosing to achieve the same sensory impact, which can introduce off-notes or chemical bitterness [1]. Furthermore, the higher boiling point of 2-Ethylpyrazine ensures better retention during high-temperature processing (such as baking or deep-frying), whereas lighter pyrazines flash off prematurely, leading to inconsistent batch-to-batch flavor profiles in the final commercial product.

Aqueous Odor Detection Threshold and Dosing Efficiency

In comparative sensory evaluations, the length of the alkyl chain on the pyrazine ring directly dictates detection limits. 2-Ethylpyrazine demonstrates an odor detection threshold of 4–21 ppm in water [1]. In contrast, the baseline comparator 2-Methylpyrazine requires a significantly higher concentration, with an aqueous odor detection threshold of 30–100 ppm[1].

Evidence DimensionAqueous Odor Detection Threshold
Target Compound Data4–21 ppm
Comparator Or Baseline2-Methylpyrazine (30–100 ppm)
Quantified Difference2-Ethylpyrazine is up to 5–7 times more potent in aqueous matrices.
ConditionsSensory detection in water at standard conditions

Allows formulators to achieve target roasted flavor profiles at significantly lower dosing concentrations, reducing overall additive load and material costs.

Thermal Retention and Volatility Control

Volatility is a critical procurement metric for flavor compounds subjected to thermal processing. 2-Ethylpyrazine possesses a boiling point of 152–153 °C . When compared to the simpler 2-Methylpyrazine, which boils at approximately 135 °C, the ethyl substitution provides a substantial increase in thermal stability and a reduction in vapor pressure [1].

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data152–153 °C
Comparator Or Baseline2-Methylpyrazine (~135 °C)
Quantified Difference17–18 °C higher boiling point for 2-Ethylpyrazine.
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures superior flavor retention during high-heat manufacturing processes like baking and roasting, preventing premature flash-off that plagues lighter pyrazines.

Thermal Formation Sensitivity in Deep-Roasting Processes

Analytical studies of volatile formation during the roasting of lipid-rich matrices reveal that 2-Ethylpyrazine is highly sensitive to the degree of thermal processing. The yield ratio of 2-Ethylpyrazine in deep-roasted versus light-roasted oil is 4.4 [1]. In comparison, 2-Methylpyrazine shows a lower deep/light roast formation ratio of 4.0, despite being present in higher absolute quantities [1].

Evidence DimensionDeep-Roast to Light-Roast Yield Ratio
Target Compound Data4.4 ratio (153 ppb in deep-roasted vs 35 ppb in light-roasted)
Comparator Or Baseline2-Methylpyrazine (4.0 ratio)
Quantified Difference10% higher thermal formation sensitivity ratio.
ConditionsSteam distillation and GC/MS analysis of deep- vs light-roasted sesame seed oils

Makes 2-Ethylpyrazine a highly effective analytical marker and high-impact additive for authenticating or mimicking premium high-temperature 'deep-roasted' profiles.

High-Temperature Baked Goods and Confectionery Formulation

Due to its 152–153 °C boiling point, 2-Ethylpyrazine is a more effective choice than 2-methylpyrazine for baked goods and extruded snacks, ensuring the roasted/nutty flavor survives the thermal processing step without excessive evaporative loss.

Low-Dose Aqueous Beverage Flavoring

Leveraging its low aqueous odor detection threshold (4–21 ppm), this compound is ideal for ready-to-drink coffees, cocoa beverages, and savory broths where formulators must achieve robust flavor impact while minimizing total organic additive concentrations [1].

Analytical Standard for Roasting Process Authentication

Because its formation ratio is highly sensitive to roasting intensity (e.g., a 4.4 deep/light roast ratio in lipid matrices), 2-Ethylpyrazine serves as a precise analytical standard in quality control laboratories to verify the thermal history and authenticity of deep-roasted products like coffee and sesame oil [2].

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
colourless to pale yellow liquid with a musty, nutty, peanut butter odou

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

108.068748264 Da

Monoisotopic Mass

108.068748264 Da

Boiling Point

152.00 to 153.00 °C. @ 760.00 mm Hg

Heavy Atom Count

8

Density

0.981-1.000

LogP

0.69 (LogP)
0.69

UNII

0QO4LUV16Z

GHS Hazard Statements

Aggregated GHS information provided by 1500 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.2%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.47%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.67 [mmHg]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13925-00-3

Wikipedia

2-ethylpyrazine

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-ethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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